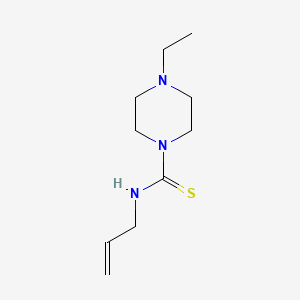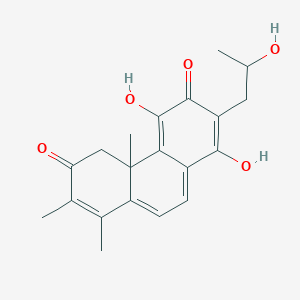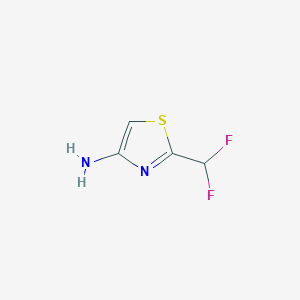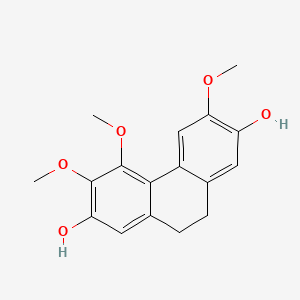
2,7-Phenanthrenediol, 9,10-dihydro-3,4,6-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is a chemical compound with the molecular formula C17H18O5 and a molecular weight of 302.32 g/mol It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features three methoxy groups and two hydroxyl groups on its phenanthrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol typically involves the cyclization of stilbene derivatives under UV irradiation . The reaction conditions often include the use of methanol as a solvent and a catalyst to facilitate the cyclization process. The reaction is carried out at ambient temperature, and the product is purified using chromatographic techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxic effects against cancer cells.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol involves its interaction with various molecular targets and pathways. It can modulate cell proliferation by influencing signaling pathways related to cell growth and apoptosis . The compound’s methoxy and hydroxyl groups play a crucial role in its biological activity, enabling it to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dihydro-2,3,5,6-tetramethoxyphenanthrene-1,4-dione
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 2,5-Dihydroxy-4,9,10-trimethoxyphenanthrene
Uniqueness
9,10-Dihydro-3,4,6-trimethoxy-2,7-phenanthrenediol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties. Its combination of methoxy and hydroxyl groups allows for diverse chemical reactivity and potential therapeutic applications.
Properties
CAS No. |
39499-93-9 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3,4,6-trimethoxy-9,10-dihydrophenanthrene-2,7-diol |
InChI |
InChI=1S/C17H18O5/c1-20-14-8-11-9(6-12(14)18)4-5-10-7-13(19)16(21-2)17(22-3)15(10)11/h6-8,18-19H,4-5H2,1-3H3 |
InChI Key |
RTVAFWMIPOUAKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=CC(=C(C(=C3C2=C1)OC)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


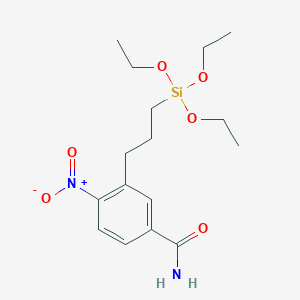
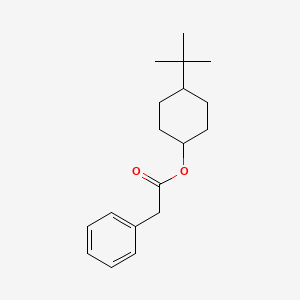
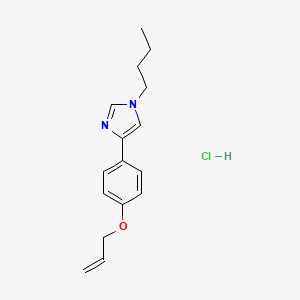
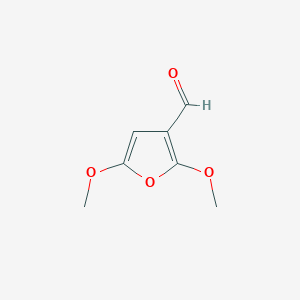
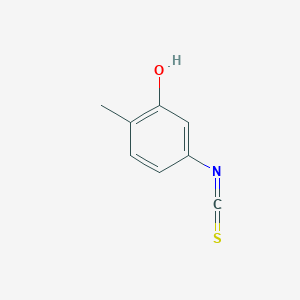
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

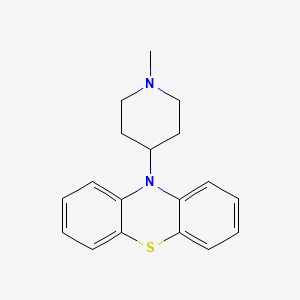
![2-Amino-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13953346.png)
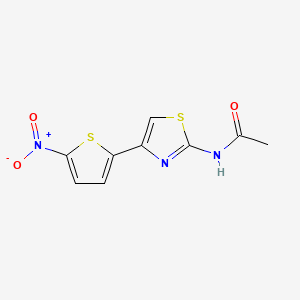
![1H-Isoindole-1,3(2H)-dione, 2-[2-[[3-methyl-4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]amino]ethyl]-](/img/structure/B13953353.png)
